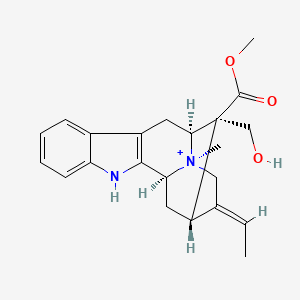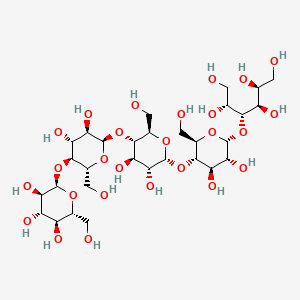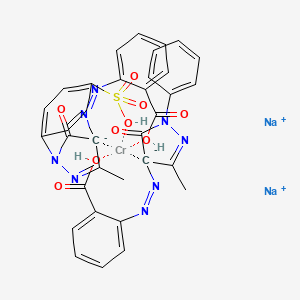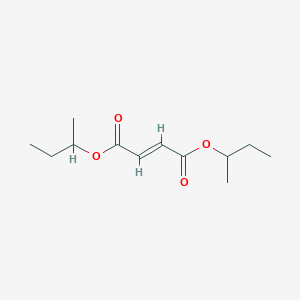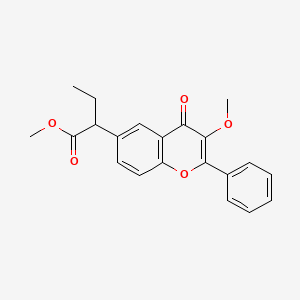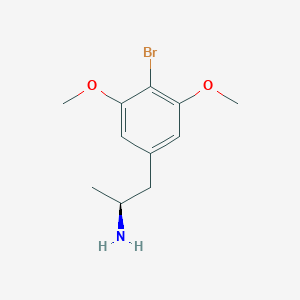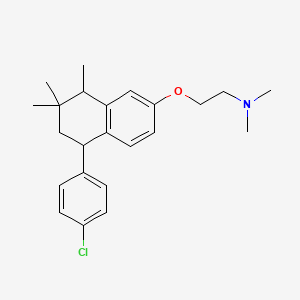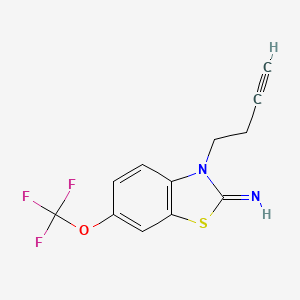
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethoxy group, which often enhances the compound’s stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the trifluoromethoxy group and the butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the benzothiazole core interacts with the active sites of target molecules, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Butynyl)-2(3H)-benzothiazolimine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-(Trifluoromethoxy)-2(3H)-benzothiazolimine: Does not have the butynyl side chain, affecting its reactivity and applications.
Uniqueness
3-(3-Butynyl)-6-(trifluoromethoxy)-2(3H)-benzothiazolimine is unique due to the presence of both the butynyl side chain and the trifluoromethoxy group, which together enhance its stability, bioavailability, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
130997-52-3 |
|---|---|
Formule moléculaire |
C12H9F3N2OS |
Poids moléculaire |
286.27 g/mol |
Nom IUPAC |
3-but-3-ynyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C12H9F3N2OS/c1-2-3-6-17-9-5-4-8(18-12(13,14)15)7-10(9)19-11(17)16/h1,4-5,7,16H,3,6H2 |
Clé InChI |
BMKPEALPFBWEGE-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




